molecular formula C10H14N2O2 B373537 5-Tert-butyl-2-nitroaniline CAS No. 142564-53-2

5-Tert-butyl-2-nitroaniline

Cat. No.: B373537
CAS No.: 142564-53-2
M. Wt: 194.23g/mol
InChI Key: SXKXVEBWNNCSSE-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 .

Scientific Research Applications

Molecular Probes and Labels in Biomedical Research

Nitroxides, which are closely related to 5-tert-butyl-2-nitroaniline, find extensive use as molecular probes and labels in various scientific fields including biophysics, structural biology, and biomedical research. Their utility is largely due to the stability of the nitroxide group and its resistance to chemical reduction, a feature that's critical in these applications. The redox properties of nitroxides, affected by ring size and substituent effects, are important in determining their suitability for these roles (Zhurko et al., 2020).

Synthesis of Water-Soluble Stable Free Radicals

The hetero-Cope rearrangement of compounds related to this compound has been used to synthesize new, highly water-soluble nitroxides. These nitroxides are stable and persistent in water, which is valuable for applications where solubility and stability are crucial (Marx & Rassat, 2002).

Organic Magnetic Materials

Benzimidazole-based organic magnetic materials, synthesized from derivatives of this compound, have been studied for their unique properties. The stability of the nitroxide radicals in these materials and their crystallographic and magnetic properties have been explored, contributing to the understanding of hydrogen bonds in such systems (Ferrer et al., 2001).

Environmental Degradation of Herbicides

Derivatives of this compound have been studied in the context of environmental science, particularly concerning the biotransformation of persistent herbicides. Research into the microbial degradation pathways of these compounds is essential for understanding and mitigating their environmental impact (Ghatge et al., 2020).

Synthesis of Pharmaceuticals and Biologically Active Compounds

The nitration of N-alkyl anilines, which are structurally similar to this compound, is crucial in the synthesis of various pharmaceuticals and biologically active compounds. These processes yield important intermediates for further chemical transformations (Chaudhary et al., 2018).

Mechanism of Action

Mode of Action

The mode of action of 5-Tert-butyl-2-nitroaniline is not well-documented. As a nitroaniline derivative, it may undergo reactions similar to other nitro compounds. For instance, it might be involved in N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined in the available literature. Given its chemical structure, it might be involved in pathways related to nitro compounds and anilines. The specific pathways and their downstream effects require more detailed studies .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a nitroaniline derivative, it might exhibit properties similar to other nitro compounds and anilines. The specific molecular and cellular effects are subject to further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. More research is needed to understand how these environmental factors influence the compound’s action .

Properties

IUPAC Name

5-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKXVEBWNNCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared as outlined in Example PP-1 from N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide (prepared in Example OO-2; 248 g, 855 mmol), MeOH (500 mL), and 7% aqueous potassium carbonate solution. The crude product was used without any purification. MS(APCI): 195 (M+H).
Name
N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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